2-(Iodomethyl)acrylic acid

Description

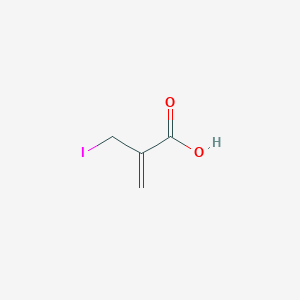

2-(Iodomethyl)acrylic acid (IUPAC name: 2-(iodomethyl)prop-2-enoic acid) is a halogenated derivative of acrylic acid, characterized by an iodine-substituted methyl group at the α-position of the carboxylic acid. Its molecular formula is C₄H₅IO₂, with a molecular weight of 212.00 g/mol. The iodine atom introduces significant steric and electronic effects, making this compound highly reactive in substitution and polymerization reactions.

The iodine substituent’s polarizability and leaving-group propensity make this compound valuable in organic synthesis, particularly in cross-coupling reactions or as a precursor for functionalized polymers. Its reactivity is distinct from non-halogenated acrylic acid derivatives, as highlighted in subsequent comparisons.

Properties

Molecular Formula |

C4H5IO2 |

|---|---|

Molecular Weight |

211.99 g/mol |

IUPAC Name |

2-(iodomethyl)prop-2-enoic acid |

InChI |

InChI=1S/C4H5IO2/c1-3(2-5)4(6)7/h1-2H2,(H,6,7) |

InChI Key |

AIKYPFBIQJOEBH-UHFFFAOYSA-N |

Canonical SMILES |

C=C(CI)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Iodomethyl)acrylic acid typically involves the iodination of a precursor compound. One common method is the reaction of acrylic acid with iodomethane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow iodination processes. These methods ensure higher yields and purity of the final product, making them suitable for large-scale applications.

Chemical Reactions Analysis

Hydrolysis and Elimination Reactions

-

Hydrolysis : Yields 2-(hydroxymethyl)acrylic acid in aqueous NaOH (pH > 10), with a reaction rate dependent on temperature and solvent polarity .

-

Elimination : At elevated temperatures (>80°C), β-elimination generates acrylic acid and HI as byproducts .

| Reaction Type | Conditions | Major Product | Byproduct |

|---|---|---|---|

| Hydrolysis | NaOH, H₂O, 25°C | 2-(Hydroxymethyl)acrylic acid | – |

| Elimination | Toluene, 120°C | Acrylic acid | HI |

Radical Trapping and Polymerization

The iodomethyl group participates in radical-mediated processes:

-

Radical Trapping : Reacts with TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) to form stable adducts (e.g., methyl 2-(TEMPO-methyl)acrylate) under UV irradiation .

-

Polymerization : Acts as a chain-transfer agent in free-radical polymerization of acrylates, reducing molecular weight distributions by terminating propagating chains .

Mechanistic Insight :

Radical intermediates (I- ) reinitiate polymerization or undergo recombination .

Alkylation and Nucleophilic Substitution

The iodomethyl group facilitates alkylation reactions:

-

Protein Modification : Reacts selectively with cysteine residues in folded proteins (e.g., SCP-2L Q111C mutant) under mild conditions (pH 8, 30 min) .

-

Nucleophilic Substitution : Poor reactivity observed in SN2 reactions with amines or thiols due to steric hindrance from the adjacent carbonyl group .

Optimized Conditions for Protein Conjugation :

Thermal Stability and Decomposition

Thermogravimetric analysis reveals decomposition above 180°C, releasing iodine radicals:

This property limits high-temperature applications but enables controlled radical generation .

Key Challenges and Limitations

Scientific Research Applications

2-(Iodomethyl)acrylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used to modify biomolecules, enabling the study of biological processes.

Industry: It is used in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Iodomethyl)acrylic acid involves its reactivity with various nucleophiles and electrophiles. The iodomethyl group is highly reactive, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is exploited in various synthetic applications to create complex molecules and materials.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Reactivity and Functional Group Influence

- Iodine vs. Methyl Groups : The iodine atom in this compound enhances electrophilicity at the α-carbon, facilitating nucleophilic substitution (e.g., Suzuki couplings) compared to methacrylic acid’s methyl group, which promotes radical polymerization .

- Amide vs. Iodine : 2-Acetamidoacrylic acid’s acetamido group enables hydrogen bonding and participation in biochemical interactions, unlike the iodine’s role in leaving-group chemistry .

- Aromatic vs. Aliphatic Substituents : The 4-isobutylphenyl group in 2-(4-isobutylphenyl)acrylic acid imparts hydrophobicity and UV activity, contrasting with the aliphatic iodomethyl group’s polarizability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.